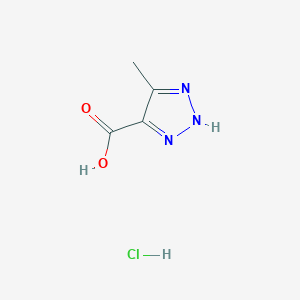
2-(Pyrrolidin-3-yl)thiazole dihydrochloride
説明
2-(Pyrrolidin-3-yl)thiazole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is a thiazole derivative that contains a pyrrolidine ring and is commonly used in scientific research due to its unique chemical properties.
科学的研究の応用
Medicinal Chemistry: Synthesis of Therapeutic Agents
2-(Pyrrolidin-3-yl)thiazole dihydrochloride: is a compound of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of therapeutic agents. Its structure, which includes both a pyrrolidine ring and a thiazole moiety, makes it a versatile precursor in the synthesis of molecules with potential pharmacological activities .
Drug Discovery: Lead Compound Optimization
In drug discovery, 2-(Pyrrolidin-3-yl)thiazole dihydrochloride can be used to optimize lead compounds. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as solubility and stability, which are crucial for the development of effective medications .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as an inhibitor or modulator for various enzymes, making it valuable in biochemical studies. By altering enzyme activity, researchers can better understand the role of specific enzymes in biological processes and diseases .
Material Science: Organic Semiconductor Research
The thiazole ring present in 2-(Pyrrolidin-3-yl)thiazole dihydrochloride is often found in organic semiconductors. Therefore, this compound could be used in the research and development of new materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Chemical Biology: Molecular Probing
Due to its unique structural features, 2-(Pyrrolidin-3-yl)thiazole dihydrochloride can be utilized as a molecular probe in chemical biology. It can help in the study of cellular processes by interacting with specific biological targets, thereby providing insights into cellular functions and signaling pathways .
Analytical Chemistry: Chromatography and Spectroscopy Standards
In analytical chemistry, this compound can be used as a standard in chromatography and spectroscopy. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods .
Each of these applications demonstrates the versatility and importance of 2-(Pyrrolidin-3-yl)thiazole dihydrochloride in scientific research. Its potential uses span a wide range of fields, reflecting its value as a compound of interest in both fundamental and applied sciences. The information provided here is based on current scientific literature and the compound’s known properties. For further details on specific applications or studies, consulting peer-reviewed scientific papers and technical documents would be beneficial .
作用機序
Pyrrolidine Ring
Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. It is a common structure in many biologically active compounds and is known for its versatility in drug discovery . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazole rings are found in many important drugs and natural products, including vitamin B1 (thiamine).特性
IUPAC Name |
2-pyrrolidin-3-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKSRSEDUNNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)thiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)



![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)






![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

